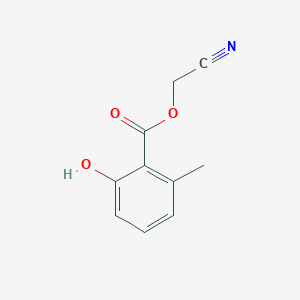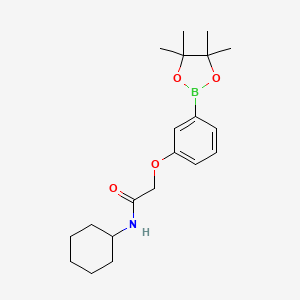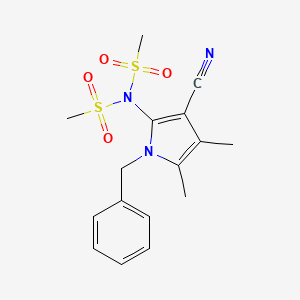
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(methylsulfonyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular and Supramolecular Structures
Sulfonamides, including derivatives similar to the queried compound, have been extensively studied for their molecular and supramolecular structures. For example, research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide reveals insights into their coordination as ligands in metal complexes, showcasing the diverse conformations and hydrogen bonding patterns that influence their supramolecular assemblies (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013). Such studies are foundational for developing materials with specific optical, magnetic, or catalytic properties.
Synthesis and Catalysis
The synthesis and catalytic applications of sulfonamide derivatives have been a significant area of research, contributing to green chemistry and sustainable processes. For instance, research into base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts highlights the utility of sulfonamide derivatives in facilitating environmentally friendly catalytic reactions (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016). These findings underscore the role of sulfonamide derivatives in advancing synthetic methodologies that are both efficient and reduce the reliance on toxic solvents or conditions.
Molecular Recognition and Biological Activity
Research on sulfonamides extends into bioorganic chemistry, where their role in molecular recognition and potential biological activities is explored. Studies on the synthesis and molecular recognition capabilities of sulfonamide derivatives for dicarboxylic acids reveal the potential of these compounds in designing sensors or receptors for specific molecules (Qi Yan-xing, 2004). This area of research is pivotal for developing diagnostic tools, therapeutic agents, and understanding biomolecular interactions.
Environmental and Biochemical Applications
Furthermore, the metabolic pathways of methanesulfonic acid, closely related to methanesulfonamide derivatives, have been studied to understand the biogeochemical cycling of sulfur and its environmental impact (D. Kelly, J. Murrell, 1999). Such research is critical for assessing the ecological consequences of atmospheric compounds and their microbial metabolism, highlighting the environmental relevance of sulfonamide compounds.
Propiedades
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-N-methylsulfonylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-12-13(2)18(11-14-8-6-5-7-9-14)16(15(12)10-17)19(24(3,20)21)25(4,22)23/h5-9H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRODMVCOKGRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N(S(=O)(=O)C)S(=O)(=O)C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate](/img/structure/B2707180.png)
![N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707181.png)
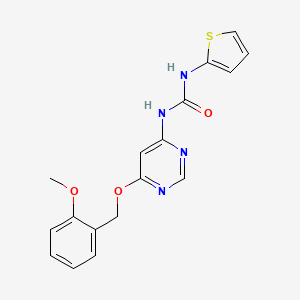
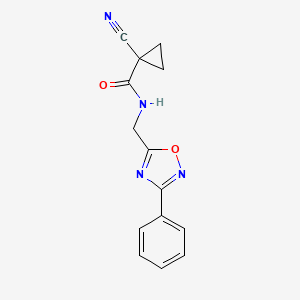
![1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2707185.png)
![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707186.png)
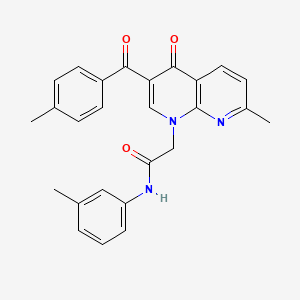
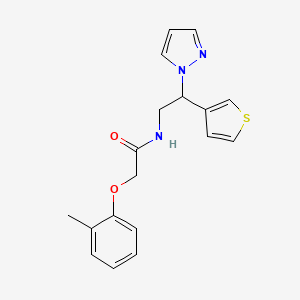
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)

